molecular formula C15H15BrFNO B1405918 N-(4-bromo-3-fluorobenzyl)-1-(4-methoxyphenyl)methanamine CAS No. 1491602-31-3

N-(4-bromo-3-fluorobenzyl)-1-(4-methoxyphenyl)methanamine

Cat. No. B1405918
CAS RN: 1491602-31-3
M. Wt: 324.19 g/mol
InChI Key: IDFUZNKFAJDGGG-UHFFFAOYSA-N
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Description

N-(4-bromo-3-fluorobenzyl)-1-(4-methoxyphenyl)methanamine, also known as BFBM, is a chemical compound that has been extensively studied in recent years due to its potential therapeutic applications. BFBM belongs to the class of phenethylamines and is structurally similar to other psychoactive compounds such as amphetamines and phenylethylamines.

Scientific Research Applications

N-(4-bromo-3-fluorobenzyl)-1-(4-methoxyphenyl)methanamine has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. This compound has been shown to have a high affinity for the serotonin transporter, which plays a crucial role in regulating mood and emotions. This compound has also been found to have a moderate affinity for the dopamine transporter, which is involved in the regulation of movement and reward.

Mechanism of Action

N-(4-bromo-3-fluorobenzyl)-1-(4-methoxyphenyl)methanamine acts as a potent reuptake inhibitor of serotonin and dopamine, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to be responsible for the antidepressant and anxiolytic effects of this compound. This compound has also been shown to have an inhibitory effect on the activity of the NMDA receptor, which is involved in the regulation of learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including an increase in the levels of serotonin and dopamine in the brain, a decrease in the activity of the NMDA receptor, and an increase in the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound has also been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-bromo-3-fluorobenzyl)-1-(4-methoxyphenyl)methanamine for lab experiments is its high potency and selectivity for the serotonin and dopamine transporters. This makes it an ideal tool for studying the role of these neurotransmitters in various neurological disorders. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be carefully monitored in experimental studies.

Future Directions

There are several potential future directions for the study of N-(4-bromo-3-fluorobenzyl)-1-(4-methoxyphenyl)methanamine. One area of interest is the development of more potent and selective analogs of this compound for the treatment of neurological disorders. Another area of interest is the study of the long-term effects of this compound on the brain and behavior, including its potential for neuroprotection and neuroregeneration. Additionally, the use of this compound as a tool for studying the role of serotonin and dopamine in the regulation of mood and emotions could lead to new insights into the pathophysiology of depression and anxiety disorders.

properties

IUPAC Name

N-[(4-bromo-3-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrFNO/c1-19-13-5-2-11(3-6-13)9-18-10-12-4-7-14(16)15(17)8-12/h2-8,18H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFUZNKFAJDGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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